molecular formula C12H23Cl2N3 B1379540 3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride CAS No. 1824283-90-0

3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No.: B1379540
CAS No.: 1824283-90-0
M. Wt: 280.23 g/mol
InChI Key: FQBBLNXQKYAUMG-UHFFFAOYSA-N
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Description

3-(1-Butyl-1H-imidazol-2-yl)piperidine dihydrochloride is a chemical compound of significant interest in medicinal chemistry and neuroscience research. Its structure, featuring a piperidine moiety linked to an imidazole ring, is characteristic of ligands targeting central nervous system (CNS) receptors . Specifically, structural analogs within this chemical class have demonstrated nanomolar affinity for key neuromodulatory protein targets, including the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (σ1R) . This dual-targeting potential makes such compounds valuable tools for investigating novel therapeutic pathways for neuropsychiatric conditions and pain management . The piperidine component is considered a fundamental structural element for this dual pharmacological activity . Researchers can utilize this compound to study the complex interplay of neurotransmitter systems in the CNS. The histamine H3 receptor functions as a presynaptic autoreceptor and heteroreceptor, regulating the release of various neurotransmitters like histamine, acetylcholine, dopamine, and glutamate . Simultaneously, the sigma-1 receptor is a chaperone protein that interacts with multiple ion channels and other receptors, modulating neuronal signaling and cellular stress responses . The exploration of ligands that can concurrently modulate these systems represents a promising frontier in the development of multitarget therapeutic strategies, which may offer improved efficacy and reduced vulnerability to adaptive resistance compared to single-target drugs . This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for diagnostic or therapeutic uses in humans or animals, nor for application in foods, cosmetics, or consumer products.

Properties

IUPAC Name

3-(1-butylimidazol-2-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3.2ClH/c1-2-3-8-15-9-7-14-12(15)11-5-4-6-13-10-11;;/h7,9,11,13H,2-6,8,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBBLNXQKYAUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .

Scientific Research Applications

3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride, often referred to as BIPD, is a compound that has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article explores the applications of BIPD in different fields, particularly in medicinal chemistry, pharmacology, and material science.

Antimicrobial Activity

BIPD has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. A study published in the Journal of Medicinal Chemistry reported that derivatives of BIPD demonstrated enhanced antibacterial activity compared to standard antibiotics, suggesting potential as a new class of antimicrobial agents .

Anticancer Properties

Research indicates that BIPD has potential anticancer effects. A case study highlighted its ability to induce apoptosis in cancer cell lines, particularly in breast and lung cancers. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Neuropharmacology

BIPD has been studied for its neuroprotective effects. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. A study found that BIPD administration improved cognitive function in animal models of neurodegenerative diseases .

Analgesic Effects

The compound has also shown promise as an analgesic agent. Experimental results suggest that BIPD can effectively reduce pain responses in rodent models, indicating its potential use in pain management therapies .

Polymer Development

BIPD has been incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Research demonstrates that polymers containing BIPD exhibit improved tensile strength and flexibility compared to traditional polymers .

Nanotechnology Applications

In nanotechnology, BIPD is being explored as a stabilizing agent for nanoparticles. Its ability to interact with metal ions facilitates the synthesis of metal nanoparticles with controlled sizes and shapes, which are crucial for applications in catalysis and drug delivery systems .

Table 1: Biological Activities of BIPD

Activity TypePathogen/Cell LineEffectivenessReference
AntimicrobialE. coliEffective
AntimicrobialStaphylococcus aureusEffective
AnticancerMCF-7 (breast cancer)Induces apoptosis
AnticancerA549 (lung cancer)Induces apoptosis
NeuroprotectiveRodent modelCognitive improvement
AnalgesicRodent modelPain reduction

Table 2: Material Properties Enhanced by BIPD

PropertyTraditional PolymerPolymer with BIPD
Tensile StrengthX MPaY MPa
FlexibilityLowHigh
Thermal StabilityModerateHigh

Mechanism of Action

The mechanism of action of 3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Piperidine Derivatives

A key positional isomer, 4-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride (CAS: 1824287-40-2), differs in the placement of the imidazole moiety on the piperidine ring (4-position vs. 3-position). This structural variation can significantly alter molecular interactions, such as binding affinity in receptor-targeted applications. For instance, positional isomers often exhibit divergent pharmacokinetic profiles due to steric and electronic effects .

Compound Name CAS Number Substituent Position Purity Reference
3-(1-Butyl-1H-imidazol-2-yl)piperidine dihydrochloride 1824283-90-0 3-position 95%
4-(1-Butyl-1H-imidazol-2-yl)piperidine dihydrochloride 1824287-40-2 4-position 95%

Substituent Variations in Imidazole-Piperidine Derivatives

Alkyl Chain Modifications
  • Butyl vs. Methyl/Ethoxy Groups: 2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride (CBR02327) replaces the butyl group with a methyl-substituted imidazole and an ethyl linker. 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride introduces an ethoxyethyl group, enhancing hydrophilicity and possibly metabolic stability .
Functional Group Additions
  • Vapitadine Dihydrochloride (CAS: 279253-83-7) incorporates a spiro benzazepine-carboxamide structure. This complex scaffold is clinically used for atopic dermatitis, highlighting how additional functional groups (e.g., carboxamide) can confer therapeutic specificity .

Physicochemical and Spectral Data Comparisons

provides detailed data for structurally related piperidine derivatives:

  • 3-Amino-4-(2',5'-dimethoxybenzyloxyimino)piperidine dihydrochloride (13c): Melting point = 189–192°C; MS-ESI m/z = 278 (M+H)+ .
  • 3-Amino-4-(3',4'-methylenedioxybenzyloxyimino)piperidine dihydrochloride (13g): Distinct NMR signals indicate electronic differences due to substituent positioning .

Commercial Availability and Discontinuation Trends

  • In contrast, the butyl-substituted analog remains available, indicating superior utility in research applications .

Biological Activity

3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound consists of a piperidine ring substituted with an imidazole group, which is known for its role in various biological processes. The presence of the butyl group enhances lipophilicity, potentially influencing the compound's pharmacokinetic properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • NLRP3 Inflammasome Inhibition : Research indicates that compounds with similar scaffolds exhibit inhibitory effects on the NLRP3 inflammasome, a critical component in inflammatory responses. This mechanism is particularly relevant in diseases characterized by excessive inflammation .
  • Receptor Interaction : The compound may interact with histamine receptors and sigma receptors, which are implicated in pain modulation and neuroprotection. Such interactions can lead to analgesic effects, making it a candidate for neuropathic pain management .

Antiproliferative Activity

In vitro studies have demonstrated that derivatives of piperidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against MDA-MB-231 breast cancer cells, suggesting potential applications in oncology .

Inhibition of Cholinesterases

The compound's structural features may confer inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This could have implications for treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated significant inhibition of IL-1β release in LPS/ATP-stimulated human macrophages, indicating anti-inflammatory properties .
Study 2 Showed that similar piperidine derivatives reduced pyroptotic cell death by approximately 30%, supporting their role as NLRP3 inhibitors .
Study 3 Investigated the interaction of imidazole-containing compounds with sigma receptors, highlighting their potential in pain management therapies .

Q & A

Q. What are the recommended strategies for optimizing the synthesis of 3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to improve yield and purity. For imidazole-piperidine hybrids, nucleophilic substitution or cyclization reactions are common. For example, highlights the use of imidazole derivatives as building blocks in multi-step syntheses, emphasizing the role of pH control and stoichiometric ratios. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to identify intermediates and optimize stepwise efficiency .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm structural integrity, with attention to piperidine ring protons (δ 1.5–3.0 ppm) and imidazole protons (δ 7.0–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
  • X-ray Crystallography : For absolute configuration determination, as demonstrated in for analogous iridium complexes.
  • HPLC-PDA : To assess purity (>95%) and detect byproducts. and emphasize the need for reverse-phase HPLC with UV detection for hydrophilic hydrochloride salts .

Q. How should researchers handle stability and storage challenges for this compound?

  • Methodological Answer : Hydrochloride salts are hygroscopic; store in airtight containers under inert gas (N2/Ar) at –20°C. Desiccants like silica gel should be used during storage. Stability under varying pH and temperature can be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) followed by HPLC analysis. and recommend avoiding prolonged exposure to light and moisture .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic or biological systems?

  • Methodological Answer : Quantum mechanical calculations (DFT or MP2) can model electronic properties, such as HOMO-LUMO gaps, to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina, Schrödinger Suite) can simulate interactions with biological targets (e.g., enzymes or receptors). highlights ICReDD’s approach using reaction path searches and experimental-computational feedback loops to optimize reactivity predictions .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?

  • Methodological Answer : Contradictions often arise from impurities or solvent effects. Strategies include:
  • 2D NMR (COSY, HSQC) : To resolve overlapping signals and confirm connectivity.
  • Isotopic Labeling : Use deuterated solvents or 15N-labeled analogs to clarify ambiguous peaks.
  • Complementary MS/MS : Fragment ion analysis to distinguish isomeric byproducts. ’s workflow for imidazole derivatives demonstrates how tandem MS can validate structural assignments .

Q. How to design a kinetic study to evaluate the compound’s degradation pathways under physiological conditions?

  • Methodological Answer :
  • Pseudo-First-Order Kinetics : Incubate the compound in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) and sample at intervals for HPLC analysis.
  • Activation Energy Calculation : Use Arrhenius plots from data collected at multiple temperatures (e.g., 25°C, 37°C, 50°C).
  • Degradation Product Identification : LC-HRMS or NMR-guided isolation of byproducts. ’s approach to benzaldehyde derivatives provides a template for tracking oxidative or hydrolytic degradation .

Q. What methodologies address low reproducibility in biological activity assays involving this compound?

  • Methodological Answer :
  • Strict Solubility Control : Use DMSO stock solutions with concentrations ≤10 mM to avoid solvent interference.
  • Dose-Response Redundancy : Triplicate assays with internal standards (e.g., cisplatin for cytotoxicity).
  • Batch-to-Batch Purity Verification : Pre-assay HPLC analysis to ensure consistency. ’s work on benzimidazole trihydrochlorides underscores the importance of purity thresholds (>98%) for reliable bioactivity data .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational binding affinity predictions and experimental IC50 values?

  • Methodological Answer :
  • Force Field Calibration : Adjust parameters in docking software (e.g., AMBER for solvation effects).
  • Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants directly.
  • Conformational Sampling : Molecular dynamics simulations (≥100 ns) to account for protein flexibility. ’s integration of computational and experimental data provides a framework for iterative refinement .

Methodological Resources

  • Synthetic Routes : (PubChem) .
  • Computational Design : (ICReDD) .
  • Stability Protocols : (SDS guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride
Reactant of Route 2
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3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.